REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:3]=1.[N:13]([O-])=O.[Na+].O.O.[Sn](Cl)Cl>Cl.O>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][NH2:13])=[C:4]([C:9]([F:10])([F:11])[F:12])[CH:3]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
25.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
103 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 3 hours at −10 to −5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 1 hour at −5° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
The aqueous mother liquor is extracted with petroleum ether
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
EXTRACTION
|
Details
|
is extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=C(C=C1)NN)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |